Creoside III
CAS No.:
Cat. No.: VC18018471
Molecular Formula: C18H24O9
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24O9 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate |
| Standard InChI | InChI=1S/C18H24O9/c1-10(9-26-17(24)11-2-4-12(20)5-3-11)6-7-25-18-16(23)15(22)14(21)13(8-19)27-18/h2-6,13-16,18-23H,7-9H2,1H3/b10-6+/t13-,14-,15+,16-,18-/m1/s1 |
| Standard InChI Key | SJZVWMQXLNGSLZ-HEFLOINYSA-N |
| Isomeric SMILES | C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O |
| Canonical SMILES | CC(=CCOC1C(C(C(C(O1)CO)O)O)O)COC(=O)C2=CC=C(C=C2)O |
Introduction
Structural Characteristics of Creoside III
Molecular Architecture
Creoside III (C₁₈H₂₄O₉) is classified under lipids and lipid-like molecules, specifically as a fatty acyl glycoside of mono- and disaccharides . Its IUPAC name, [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate, reflects its stereochemical complexity . The compound features:
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A glucopyranosyl unit linked via an ether bond to an (E)-2-methylbut-2-enyl chain.
The isomeric SMILES notation (C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O) confirms the (E)-configuration of the double bond and the β-anomeric configuration of the glucose moiety .
Table 1: Key Physicochemical Properties of Creoside III
| Property | Value |
|---|---|
| Molecular Weight | 384.40 g/mol |
| Exact Mass | 384.14203234 g/mol |
| Topological Polar Surface Area | 146.00 Ų |
| XLogP | 0.10 |
| Rotatable Bonds | 7 |
| H-Bond Donors/Acceptors | 5/9 |
Spectroscopic Validation
The structure of Creoside III was elucidated through:
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IR Spectroscopy: Peaks at 3450 cm⁻¹ (hydroxyl), 1686 cm⁻¹ (ester C=O), and 1655 cm⁻¹ (olefin) confirmed functional groups .
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NMR Analysis: Key signals included a vinyl methyl (δ 1.76 ppm), allylic methylenes (δ 4.16–4.69 ppm), and aromatic protons from the p-hydroxybenzoate group (δ 6.83–7.89 ppm) . HMBC correlations linked the glucosyl unit to the aglycone, validating the glycosidic linkage .
Biosynthesis and Natural Sources
Isolation from Rhodiola Species
Creoside III was first isolated from the roots of Rhodiola sachalinensis using a multi-step extraction and purification protocol :
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Extraction: Methanol extraction of dried roots.
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Partitioning: Ethyl acetate and n-butanol fractionation.
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Chromatography: Sequential normal-phase, reversed-phase, and HPLC purification yielded Creoside III at 0.0002% w/w .
Biogenetic Pathway
The compound likely originates from:
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Shikimate Pathway: Generation of the p-hydroxybenzoate moiety via phenylpropanoid metabolism.
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Glycosylation: UDP-glucose-dependent transfer of the glucosyl unit to the (E)-2-methylbut-2-enol aglycone .
Pharmacological Properties
ADMET Profile
Predictive modeling using admetSAR 2.0 revealed critical pharmacokinetic parameters :
Table 2: Predicted ADMET Properties of Creoside III
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | Moderate | 59.43 |
| Blood-Brain Barrier Penetration | Unlikely | 50.00 |
| Mitochondrial Localization | Likely | 77.92 |
| CYP3A4 Substrate | Yes | 55.49 |
| P-glycoprotein Inhibition | No | 77.75 |
Analytical and Synthetic Approaches
Detection Methods
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HPLC: Reverse-phase C18 columns with UV detection at 254 nm enable quantification in plant extracts .
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Mass Spectrometry: Positive-ion FAB-MS shows a quasimolecular ion at m/z 407 [M+Na]⁺ .
Synthetic Challenges
Total synthesis is complicated by:
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Stereoselective formation of the (E)-configured double bond.
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Regioselective glycosylation at the C-4 hydroxyl of the aglycone.
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